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Perrhenic acid, cesium salt

Cat. No.: B076851
CAS No.: 13768-49-5
M. Wt: 383.11 g/mol
InChI Key: IGRBSZQZWZXDDX-UHFFFAOYSA-N
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Description

Overview of the Chemical Nature of Cesium Perrhenate (B82622)

Perrhenic acid, cesium salt, known scientifically as cesium perrhenate (CsReO₄), is an inorganic compound composed of a cesium cation (Cs⁺) and a perrhenate anion (ReO₄⁻). vulcanchem.com In this salt, rhenium exists in its +7 oxidation state. vulcanchem.com The compound presents as white granules or a powder and is formed from the neutralization reaction between the strong perrhenic acid (HReO₄) and a cesium base like cesium hydroxide (B78521) (CsOH) or cesium carbonate (Cs₂CO₃). ontosight.aimdpi.com

The perrhenate anion exhibits a tetrahedral geometry, similar to other oxoanions such as perchlorate (B79767) (ClO₄⁻) and permanganate (B83412) (MnO₄⁻). vulcanchem.com Cesium perrhenate is characterized by a crystalline structure. ontosight.ai At room temperature, it exists in an orthorhombic phase (β-CsReO₄) with the space group Pnma. researchgate.net Upon heating, it undergoes a reversible phase transition to a tetragonal high-temperature modification (α-CsReO₄) with the space group I4₁/amd. researchgate.net This high-temperature structure consists of isolated ReO₄ tetrahedra linked by cesium atoms. researchgate.net The study of its chemical and physical properties is significant for its applications in various scientific and industrial fields. vulcanchem.comontosight.ai

Table 1: Chemical and Physical Properties of Cesium Perrhenate

PropertyValue
Chemical Formula CsO₄Re vulcanchem.comnih.gov
Molecular Weight 383.11 g/mol vulcanchem.comnih.gov
Appearance White granules or powder americanelements.com
IUPAC Name cesium;oxido(trioxo)rhenium vulcanchem.comnih.gov
CAS Number 13768-49-5 vulcanchem.comnih.gov
Crystal Structure (Room Temp) Orthorhombic (β-CsReO₄) researchgate.net
Crystal Structure (High Temp) Tetragonal (α-CsReO₄) researchgate.net

Historical Context of Cesium Perrhenate Synthesis and Early Characterization

The synthesis and study of cesium perrhenate are part of the broader exploration of perrhenate salts that followed the discovery of rhenium in 1925 by Walter Noddack, Ida Tacke, and Otto Berg. wikipedia.org Initial methods for producing alkali perrhenates, including the cesium salt, were established based on straightforward acid-base chemistry. The neutralization of an aqueous solution of perrhenic acid with cesium carbonate or cesium hydroxide has been a common and well-documented method for synthesizing cesium perrhenate. mdpi.com Another established synthesis route involves the reaction of a sodium perrhenate aqueous solution with cesium chloride. mdpi.com

Early characterization efforts focused on defining the fundamental physicochemical properties of these salts. mdpi.com Significant academic work in the late 20th century further refined the understanding of cesium perrhenate's structural properties. A notable study in 1992 investigated the reversible phase transition of cesium perrhenate from its orthorhombic room-temperature phase to a tetragonal high-temperature phase, correcting earlier assumptions about its high-temperature structure. researchgate.net This research provided precise crystallographic data for the α-CsReO₄ modification, determined through high-temperature X-ray diffraction, and was corroborated by Raman and IR spectroscopy. researchgate.net These foundational studies have been crucial for subsequent research into the material's potential applications.

Significance of Rhenium and Cesium in Modern Chemistry and Materials Science

The scientific interest in cesium perrhenate is largely derived from the unique and valuable properties of its constituent elements, rhenium and cesium.

Rhenium (Re) is a silvery-gray, heavy transition metal with the atomic number 75. wikipedia.org It is one of the rarest elements in the Earth's crust and possesses one of the highest melting points of all elements, exceeded only by tungsten and carbon. americanelements.combritannica.com This high melting point, combined with its excellent resistance to thermal creep, makes it a critical component in high-temperature superalloys used in jet engine turbine blades and other aerospace applications. chemistrycool.comsamaterials.com Rhenium is also a vital catalyst in the petrochemical industry, particularly in platinum-rhenium catalysts used for producing high-octane, lead-free gasoline. mdpi.comchemistrycool.com Its compounds exhibit a wide range of oxidation states, from -1 to +7, allowing for diverse chemical reactivity. wikipedia.org Furthermore, radioactive isotopes of rhenium, such as Rhenium-186 and Rhenium-188, have applications in nuclear medicine for cancer therapy. ontosight.aichemistrycool.com

Cesium (Cs) , with atomic number 55, is an alkali metal known for its high reactivity. americanelements.com It is one of only three metals that are liquid at or near room temperature. americanelements.com Discovered in 1860 by Robert Bunsen and Gustav Kirchhoff, its name originates from the Latin word "caesius," meaning "sky blue," which describes the distinct lines in its spectrum. americanelements.com Cesium's most prominent application is in atomic clocks, which provide the standard for timekeeping. Due to its strong photoelectric effect, it is also used in the production of photocells and infrared radiation sensors. mdpi.com In chemistry, cesium compounds can act as catalysts in organic synthesis and hydrogenation reactions. mdpi.com The isotope Cesium-137 is utilized in medical radiation therapy. mdpi.com

The combination of rhenium's high-temperature stability and catalytic activity with cesium's reactivity and specific electronic properties creates a compound in cesium perrhenate with a unique profile for advanced materials research.

Table 2: Properties of Rhenium and Cesium

PropertyRhenium (Re)Cesium (Cs)
Atomic Number 75 wikipedia.org55 americanelements.com
Atomic Weight 186.207 u americanelements.com132.905 u americanelements.com
Appearance Silvery-white americanelements.comSilvery-gold americanelements.com
Melting Point 3180 °C (5756 °F) britannica.com28.5 °C (83.3 °F)
Key Applications High-temperature superalloys, catalysts, electrical contacts britannica.comsamaterials.comAtomic clocks, photocells, catalysts mdpi.com

Rationale for Dedicated Academic Investigation of Cesium Perrhenate

Dedicated academic investigation into cesium perrhenate is driven by its potential applications in catalysis and materials science, as well as its relevance as a model compound for studying complex chemical systems. While early research focused on basic synthesis and characterization, contemporary studies explore more advanced aspects of the compound. mdpi.com

A primary driver for research is its application in catalyst preparation. vulcanchem.commdpi.com There is specific interest in producing high-purity, nanocrystalline forms of anhydrous cesium perrhenate. mdpi.com Research has shown that techniques like ion exchange followed by controlled crystallization can yield nanocrystals smaller than 45 nm, which are valuable for creating heterogeneous rhenium-cesium catalysts. mdpi.com These catalysts are explored for their utility in processes like high-octane petrol production. mdpi.com

Furthermore, the structural behavior of cesium perrhenate, particularly its high-temperature phase transition, makes it a subject of fundamental crystallographic and spectroscopic research. researchgate.netacs.org Understanding these phase transitions and the relationships between different structural types provides insight into solid-state chemistry. researchgate.net

The study of cesium perrhenate also serves as an important analog for understanding the behavior of other, more hazardous materials. For instance, it is structurally related to cesium pertechnetate (B1241340) (CsTcO₄), a compound of interest in nuclear waste management. acs.org Research on the structures and spectral signatures of alkali perrhenates helps to refine the understanding of how technetium-99 (B83966), a long-lived fission product, is incorporated into and released from nuclear waste glasses. acs.org Therefore, detailed studies on the more stable and less radioactive cesium perrhenate provide a safer and more accessible model for predicting the behavior of its pertechnetate counterpart. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CsO4Re B076851 Perrhenic acid, cesium salt CAS No. 13768-49-5

Properties

CAS No.

13768-49-5

Molecular Formula

CsO4Re

Molecular Weight

383.11 g/mol

IUPAC Name

cesium;oxido(trioxo)rhenium

InChI

InChI=1S/Cs.4O.Re/q+1;;;;-1;

InChI Key

IGRBSZQZWZXDDX-UHFFFAOYSA-N

SMILES

[O-][Re](=O)(=O)=O.[Cs+]

Isomeric SMILES

[O-][Re](=O)(=O)=O.[Cs+]

Canonical SMILES

[O-][Re](=O)(=O)=O.[Cs+]

Synonyms

Perrhenic acid, cesium salt

Origin of Product

United States

Synthetic Methodologies and High Purity Material Preparation

Solution-Based Synthesis Approaches

Solution-based methods are fundamental to the production of cesium perrhenate (B82622), offering straightforward and scalable routes to the compound. These techniques primarily rely on neutralization and metathesis reactions in aqueous solutions.

A common and direct method for synthesizing cesium perrhenate is through the neutralization of perrhenic acid (HReO₄) with a cesium base. mdpi.comontosight.ai This acid-base reaction yields cesium perrhenate and water. The choice of the cesium source can influence the reaction conditions and the purity of the final product.

Commonly used cesium bases include:

Cesium Hydroxide (B78521) (CsOH): The reaction between perrhenic acid and cesium hydroxide is a classic neutralization reaction. mdpi.comontosight.ai

Cesium Carbonate (Cs₂CO₃): The use of cesium carbonate is also a well-established method for the synthesis of cesium perrhenate. mdpi.comontosight.ai

These reactions are typically performed in an aqueous solution, and the resulting cesium perrhenate can be isolated by crystallization. ontosight.ai

Salt metathesis, or double displacement, offers an alternative route to cesium perrhenate. This method involves the reaction of two soluble salts in a solution, where the exchange of ions leads to the formation of a desired product that can be precipitated. suny.edu For cesium perrhenate, this can be achieved by reacting a soluble perrhenate salt with a soluble cesium salt. mdpi.comresearchgate.net

A notable example is the reaction between sodium perrhenate (NaReO₄) and cesium chloride (CsCl) in an aqueous solution. mdpi.com Another documented metathesis reaction involves the interaction of cesium hydroxide with ammonium (B1175870) perrhenate. mdpi.comresearchgate.net The success of this method hinges on the difference in solubility between the reactants and the products, driving the reaction towards the formation of cesium perrhenate.

For applications requiring polycrystalline samples, such as in the development of heterogeneous catalysts, coprecipitation techniques are employed. mdpi.com This involves the simultaneous precipitation of cesium and rhenium species from a solution to ensure a homogeneous distribution of the elements within the resulting solid material. For instance, the preparation of rhenium-cesium catalysts can involve the use of an aqueous ammonium perrhenate solution as the rhenium source and an aqueous cesium nitrate (B79036) solution as the cesium source. mdpi.com The use of a single aqueous cesium perrhenate solution is being explored to improve the uniformity of the catalyst. mdpi.com

Ion-Exchange Separation and Purification Strategies

To achieve high-purity cesium perrhenate, particularly for applications in catalysis and materials science, ion-exchange chromatography is a critical technique. mdpi.comresearchgate.netresearchgate.net This method allows for the selective separation of cesium ions from impurities and their subsequent combination with perrhenate ions to form the desired compound. mdpi.com

The initial step in the ion-exchange process is the sorption of cesium ions onto a suitable resin. mdpi.comresearchgate.net Strongly acidic cation-exchange resins are often employed for this purpose. mdpi.com The efficiency of cesium sorption can be influenced by several factors, including the type of resin, the concentration of the cesium solution, and the temperature.

Research has shown that different ion-exchange resins exhibit varying efficiencies for cesium ion sorption. For example, in one study, the CT169 resin demonstrated a high sorption efficiency of 92.8%. mdpi.com The concentration of the initial cesium solution also plays a significant role, with efficiencies reaching as high as 99% for certain concentrations. mdpi.comsemanticscholar.org However, at higher concentrations, the sorption efficiency may decrease to around 90%. mdpi.comsemanticscholar.org Interestingly, temperature has been found to have a negligible effect on the sorption process for some resins. mdpi.com

Following the sorption of cesium ions onto the resin, the next step is elution, where the cesium is released from the resin using a suitable eluent. mdpi.comresearchgate.net In the context of producing cesium perrhenate, an aqueous solution of perrhenic acid is used as the eluent. mdpi.comresearchgate.net This process effectively exchanges the hydrogen ions of the perrhenic acid for the cesium ions bound to the resin, resulting in a solution of cesium perrhenate. mdpi.com

The efficiency of the elution process can be influenced by the contact time between the eluent and the resin. semanticscholar.org After elution, the resulting cesium perrhenate solution is concentrated. mdpi.comresearchgate.net This is typically achieved by heating the solution to evaporate excess water, with care taken to avoid temperatures exceeding 80°C. researchgate.net The concentrated solution is then cooled to induce crystallization of the anhydrous cesium perrhenate. mdpi.comresearchgate.net

To obtain a high-purity product, the crystallized cesium perrhenate can be further purified by washing with a 10% aqueous hydrogen peroxide solution followed by anhydrous acetone. mdpi.comresearchgate.net The final product is then dried to a constant mass. mdpi.comresearchgate.net This combined process of ion-exchange, elution, crystallization, and purification has been shown to produce extra-pure anhydrous cesium perrhenate with a nanocrystalline structure. mdpi.comresearchgate.net

Control of Crystal Morphology and Particle Size Distribution in Synthesis

Controlling the crystal morphology and particle size of cesium perrhenate is critical for tailoring its properties for specific applications. The synthetic parameters employed play a direct role in determining these physical characteristics.

The ion-exchange method previously described is inherently capable of producing nanocrystalline material, with final crystal sizes reported to be consistently under 45 nm for cesium perrhenate and under 40 nm for the analogous rubidium perrhenate. mdpi.commdpi.com The particle size distribution is influenced by the crystallization conditions. For instance, the initial concentration of the metal ion in the solution before crystallization is a key factor; a higher concentration of cesium or rubidium leads to a greater crystallization efficiency, which can impact the resulting particle size distribution. mdpi.commdpi.com

Further control can be exerted through thermal and alternative synthetic conditions:

Crystallization Temperature: Higher crystallization temperatures can lead to a reduction in particle agglomeration, which in turn increases the liquidity and flowability of the resulting powder. researchgate.net Strategies such as temperature cycling have been proposed to optimize particle size and morphology. researchgate.net

Hydrothermal Synthesis: Alternative methods like hydrothermal synthesis can offer pathways to different crystal morphologies. For example, hydrothermal treatment of related systems has been shown to produce lepispheric or lenticular-shaped structures composed of intergrown thin disks or blades. acs.org While not demonstrated specifically for pure cesium perrhenate, this indicates a potential route for morphological control.

Reducing Agents: In related syntheses, the choice of reducing agent when starting from a perrhenate precursor has been shown to influence the final product, leading to the formation of rhenium oxide nanoparticles instead of a salt. researchgate.net The size of these nanoparticles (e.g., ~10 nm vs. ~50 nm) was found to be a critical factor in their functional properties, underscoring the importance of particle size control. researchgate.net

Factors Influencing Crystal Morphology and Particle Size in Perrhenate Synthesis
Parameter/MethodEffectExample/Source
Synthetic MethodDetermines the fundamental particle size range (e.g., nanoscale).Ion-exchange synthesis yields CsReO₄ crystallites <45 nm. mdpi.com
Pre-crystallization ConcentrationAffects crystallization efficiency and potentially particle size distribution.Cs concentration >5.0 g/dm³ improves crystallization efficiency. mdpi.com
Crystallization TemperatureReduces agglomeration and can be used to optimize particle size.High temperature reduces agglomeration; temperature cycling can optimize size. researchgate.net
Hydrothermal ConditionsCan produce unique crystal morphologies.Formation of lepispheric and lenticular structures in related systems. acs.org

Crystallographic Investigations and Structural Phase Transitions

Room-Temperature Crystal Structure: Orthorhombic Pnma Pseudo-Scheelite Polymorph (β-CsReO₄)

At ambient temperatures, cesium perrhenate (B82622) exists as the β-CsReO₄ polymorph, which adopts an orthorhombic crystal structure. This form is a distortion of the higher-temperature tetragonal scheelite structure. acs.orgresearchgate.net

The crystal structure of the room-temperature modification, β-CsReO₄, has been precisely determined using single-crystal X-ray diffraction. acs.orgresearchgate.net These studies have unambiguously identified its space group as Pnma. acs.orgresearchgate.netmdpi.com The lattice parameters for this orthorhombic cell have been refined to high precision. acs.orgresearchgate.net The structure of β-CsReO₄ is notably isostructural with the room-temperature form of cesium periodate (B1199274) (β-CsIO₄). doi.org

Crystallographic Data for β-CsReO₄ (Room Temperature)
ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma (No. 62)
a5.7556(9) Å
b5.9964(8) Å
c14.310(2) Å
Z (Formula units per cell)4

The fundamental building blocks of the β-CsReO₄ structure are isolated perrhenate (ReO₄⁻) tetrahedra, which are linked together by cesium (Cs⁺) ions. acs.orgresearchgate.net The Re⁷⁺ cation is located at the center of a tetrahedron formed by four O²⁻ anions. acs.org The average Re-O bond distance within these tetrahedra is 1.714(4) Å. acs.orgresearchgate.net A more detailed analysis reveals slight distortions in the tetrahedra, with three shorter Re-O bond lengths measured at 1.74 Å and one slightly longer at 1.75 Å. acs.org

The cesium cation is found in a 10-coordinate geometry, bonded to ten oxygen atoms from the surrounding ReO₄ tetrahedra. acs.org The Cs-O bond distances are not uniform, spanning a range from 3.10 Å to 3.58 Å. acs.org The structure contains three inequivalent oxygen atom sites, each with a distinct bonding environment. acs.org

High-Temperature Crystal Structure: Tetragonal Scheelite Polymorph (α-CsReO₄)

Upon heating, cesium perrhenate undergoes a structural phase transition to a high-temperature polymorph, designated α-CsReO₄. researchgate.net This high-temperature form possesses a tetragonal crystal structure.

The transformation from the orthorhombic β-CsReO₄ to the tetragonal α-CsReO₄ is a reversible phase transition. researchgate.net High-temperature X-ray diffraction studies have confirmed that the space group of the α-CsReO₄ phase is I4₁/a. This finding corrected earlier assumptions that suggested a true scheelite aristotype with space group I4₁/amd. The transition occurs over a temperature range, with a two-phase region where both the orthorhombic and tetragonal forms coexist observed between 425 K and 500 K.

Crystallographic Data for α-CsReO₄ (at 468 K)
ParameterValue
Crystal SystemTetragonal
Space GroupI4₁/a
a5.9607(4) Å
c14.446(1) Å
Z (Formula units per cell)4

Investigations using differential scanning calorimetry (DSC) have been employed to characterize the thermodynamics of the phase transition. acs.org The DSC curve for CsReO₄ shows a small but distinct endothermic peak around 447 K, which corresponds to the enthalpy of the phase transition. acs.org The presence of this transition enthalpy, along with the observation of a two-phase coexistence region, confirms that the orthorhombic-to-tetragonal transformation is a first-order phase transition. acs.org First-order transitions are characterized by a discontinuous change in enthalpy and volume.

While high-temperature XRD reveals a long-range average structure with higher tetragonal symmetry for α-CsReO₄, more localized probes tell a different story. acs.org Studies utilizing X-ray pair distribution function (PDF) analysis, which is sensitive to the short-range atomic structure, have shown that significant local disorder persists above the transition temperature. acs.org

Specifically, even when the average structure is tetragonal, the local environment exhibits lattice strain and distinct rotations of the ReO₄ tetrahedra. acs.org This indicates a disconnect between the structure at different length scales; the local atomic arrangements retain some of the distorted characteristics of the orthorhombic phase despite the higher symmetry observed over longer ranges. acs.org This phenomenon is described as tetrahedra rotational and displacive disorder, where the orientation and position of the ReO₄ units deviate from the idealized high-symmetry tetragonal structure on a local scale. acs.org

Structural Relationships and Comparative Crystallography with Analogous Compounds

The room-temperature modification of cesium perrhenate, β-CsReO₄, is isostructural with the corresponding room-temperature form of cesium periodate, β-CsIO₄. researchgate.net This means they share the same crystal structure. β-CsIO₄ also crystallizes in the orthorhombic space group Pnma, with lattice parameters of a = 5.8644(5) Å, b = 6.0326(4) Å, and c = 14.379(1) Å. researchgate.net Similar to β-CsReO₄, the structure of β-CsIO₄ is composed of isolated IO₄ tetrahedra connected by cesium ions. researchgate.net The structural similarity is evident in their shared space group and analogous arrangement of atoms.

Comparison of Isostructural Compounds with β-CsReO₄
CompoundCrystal SystemSpace GroupLattice Parameters (Å)
β-CsReO₄OrthorhombicPnma researchgate.neta = 5.7556(9) b = 5.9964(8) c = 14.310(2) researchgate.net
β-CsIO₄OrthorhombicPnma researchgate.neta = 5.8644(5) b = 6.0326(4) c = 14.379(1) researchgate.net

Information regarding the isostructurality with Rubidium Osmate (RbOsO₄) was not found in the provided search results.

Cesium perrhenate (CsReO₄) and cesium pertechnetate (B1241340) (CsTcO₄) exhibit significant structural similarities, as both crystallize in the orthorhombic Pnma space group at room temperature. researchgate.netwikipedia.org This structural relationship is expected, given that rhenium and technetium are in the same group of the periodic table. The structure of CsTcO₄ is described as a pseudoscheelite structure. acs.org

Despite the same space group, there are subtle differences in their lattice parameters and bond lengths, reflecting the different ionic radii of Re⁷⁺ and Tc⁷⁺. For CsTcO₄, the lattice parameters are a = 572.6 pm, b = 592.2 pm, and c = 1436 pm. wikipedia.org Within the pertechnetate tetrahedron, the Tc–O bond length is 164.0 pm, and the O–Tc–O bond angle is 112.9°. wikipedia.org In contrast, the average Re-O distance in β-CsReO₄ is slightly longer at 1.714(4) Å (171.4 pm). researchgate.net

A key difference arises in the tetrahedral geometry. While sodium, potassium, and rubidium pertechnetates have one distinct Tc–O bond length, cesium pertechnetate has two. acs.org Furthermore, while the isostructural sodium, potassium, and rubidium pertechnetates have two O–Tc–O bond angles, CsTcO₄ has four different angles, indicating a greater distortion of the pertechnetate tetrahedron in the cesium salt. acs.org This increased distortion in CsTcO₄ is a notable difference when compared to the more regular tetrahedral symmetry observed in RbTcO₄, even though RbTcO₄ has a tetragonal crystal structure. acs.org

Structural Comparison of Cesium Perrhenate and Cesium Pertechnetate
Propertyβ-CsReO₄CsTcO₄
Crystal SystemOrthorhombic researchgate.netOrthorhombic wikipedia.org
Space GroupPnma researchgate.netPnma wikipedia.org
Lattice Parameters (pm)a = 575.56 b = 599.64 c = 1431.0 researchgate.neta = 572.6 b = 592.2 c = 1436 wikipedia.org
M-O Bond Length (pm)171.4 (average) researchgate.net164.0 wikipedia.org
O-M-O Bond AnglesData not available in provided search resultsFour different angles, including 112.9° wikipedia.orgacs.org

The size of the alkali metal cation plays a crucial role in the crystal structure and the geometry of the perrhenate (ReO₄⁻) tetrahedron in solid-state alkali perrhenates. While specific quantitative data on the influence of cation size on the perrhenate tetrahedral geometry for a series of alkali perrhenates was not detailed in the provided search results, general trends can be inferred from analogous compounds like the alkali pertechnetates. acs.org

In the pertechnetate series, moving from the smaller sodium cation to the larger rubidium and cesium cations results in weaker interactions between the cation and the pertechnetate anion. acs.org This leads to a pertechnetate tetrahedron with closer to perfect tetrahedral symmetry in the rubidium and cesium salts, despite the different crystal structures (tetragonal for RbTcO₄ and orthorhombic for CsTcO₄). acs.org Conversely, the smaller and more electronegative sodium atom causes larger distortions in the pertechnetate tetrahedron in NaTcO₄. acs.org

By analogy, it can be expected that in the alkali perrhenate series, as the cation size increases from Li⁺ to Cs⁺, the ReO₄⁻ tetrahedron would become more regular, approaching ideal tetrahedral geometry due to weaker cation-anion interactions. The large size of the Cs⁺ cation in cesium perrhenate would therefore favor a highly symmetric perrhenate tetrahedron.

Spectroscopic Characterization of Electronic and Vibrational States

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By analyzing the interaction of electromagnetic radiation with the sample, information about bond strengths, molecular symmetry, and functional groups can be obtained.

Raman spectroscopy is a light scattering technique that reveals the vibrational modes of a molecule. In the case of cesium perrhenate (B82622), Raman studies have been instrumental in identifying the phonon frequencies and assigning them to specific vibrational modes within the crystal lattice. The spectra are characterized by distinct peaks corresponding to the internal vibrations of the perrhenate (ReO₄⁻) tetrahedron.

Cesium perrhenate exists in two polymorphic forms: a room-temperature orthorhombic phase (β-CsReO₄) and a high-temperature tetragonal phase (α-CsReO₄). researchgate.netresearchgate.net The vibrational modes observed in the Raman spectra are consistent with the crystal structures of these phases. For the high-temperature α-CsReO₄ phase, which crystallizes in the I4₁/amd space group, a good agreement between the predicted and observed Raman bands has been reported. researchgate.netresearchgate.net The structure consists of isolated ReO₄ tetrahedra linked by cesium atoms. researchgate.netresearchgate.net

The primary vibrational modes of the ReO₄⁻ anion are categorized as follows:

ν₁ (A₁): Symmetric stretching mode

ν₂ (E): Symmetric bending mode

ν₃ (F₂): Asymmetric stretching mode

ν₄ (F₂): Asymmetric bending mode

The following table summarizes typical Raman active modes observed for cesium perrhenate and similar compounds. The exact frequencies can vary with temperature and crystal phase.

Vibrational ModeSymmetryTypical Wavenumber Range (cm⁻¹)Description
ν₁A₁~970Symmetric Re-O stretch
ν₂E~330Symmetric O-Re-O bend
ν₃F₂~920Asymmetric Re-O stretch
ν₄F₂~340Asymmetric O-Re-O bend

This table is a representation of typical values for perrhenate compounds; specific values for CsReO₄ phases can be found in detailed spectroscopic studies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. For a vibration to be IR active, it must induce a change in the molecule's dipole moment. uwimona.edu.jmtanta.edu.egyoutube.commsu.edulibretexts.org IR spectroscopy serves as a complementary technique to Raman spectroscopy, often providing confirmation of vibrational mode assignments.

In the study of cesium perrhenate, IR spectroscopy has been used to corroborate the findings from Raman studies. A key observation for the high-temperature α-CsReO₄ phase is the absence of the ν₂ bending mode at approximately 300 cm⁻¹ in the IR spectrum. researchgate.netresearchgate.net This absence is a crucial piece of evidence that supports the assignment of the I4₁/amd space group to this phase, as the ν₂ mode is IR-inactive under this symmetry but would be allowed under the previously assumed I4₁/a symmetry. researchgate.netresearchgate.net

The combination of Raman and IR data provides a more complete picture of the vibrational dynamics of cesium perrhenate.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the electronic structure and local atomic environment of a specific element within a compound. It is divided into two main regions: X-ray Absorption Near-Edge Spectroscopy (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES, also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), focuses on the region near an absorption edge. researchgate.netuu.nl The precise energy and features of the absorption edge are highly sensitive to the oxidation state, coordination geometry, and electronic configuration of the absorbing atom. researchgate.netuu.nlnih.govaps.orgmdpi.com

For cesium perrhenate, XANES studies at the rhenium L-edges can unequivocally determine the oxidation state of rhenium. A general observation in XANES is that the absorption edge shifts to higher energy with an increasing oxidation state. aps.org This is because as the oxidation state increases, the core electrons become more tightly bound, requiring more energy to be excited. aps.org By comparing the edge position of the rhenium in cesium perrhenate to that of reference compounds with known oxidation states (e.g., Re metal, ReO₂, ReO₃), the +7 oxidation state of rhenium in the perrhenate ion (ReO₄⁻) is confirmed.

Furthermore, the pre-edge features and the shape of the XANES spectrum provide information about the local geometry around the rhenium atom, confirming its tetrahedral coordination by four oxygen atoms. researchgate.netaps.org

The EXAFS region of the X-ray absorption spectrum extends from about 50 eV to 1000 eV above the absorption edge. libretexts.org This region contains oscillatory structures that arise from the scattering of the ejected photoelectron by neighboring atoms. libretexts.org Analysis of these oscillations can yield precise information about the local atomic environment, including interatomic distances, coordination numbers, and the identity of neighboring atoms, typically within a radius of 4-5 Å from the absorbing atom. libretexts.org

In the context of cesium perrhenate, EXAFS analysis at the rhenium K-edge or L-edges can provide quantitative details about the Re-O bond distances within the perrhenate tetrahedron. The analysis involves fitting the experimental EXAFS data to a theoretical model, which allows for the determination of structural parameters. researchgate.netwpmucdn.com For the room-temperature β-CsReO₄ phase, the average Re-O distance has been determined to be 1.714(4) Å. iaea.org

The following table illustrates the type of information that can be obtained from an EXAFS analysis of cesium perrhenate.

ParameterDescriptionTypical Value
Coordination Shell Absorber-Scatterer Pair
1st ShellRe-O
Coordination Number (N)4
Interatomic Distance (R)~1.71 Å
Debye-Waller Factor (σ²)Describes the degree of thermal and static disorder
2nd ShellRe-Cs
Coordination Number (N)Variable with crystal phase
Interatomic Distance (R)Longer than Re-O distance
Debye-Waller Factor (σ²)

This table provides an example of the parameters derived from EXAFS analysis.

Neutron Diffraction Studies for Atomic Positions and Magnetic Properties

Neutron diffraction is a powerful technique for determining the crystal and magnetic structures of materials. stfc.ac.ukresearchgate.net Unlike X-rays, which are scattered by the electron cloud, neutrons are scattered by the atomic nuclei. stfc.ac.uk This makes neutron diffraction particularly sensitive to the positions of light elements, such as oxygen, in the presence of heavy elements like rhenium. It also allows for the precise determination of atomic positions and thermal vibrations. stfc.ac.uk

For cesium perrhenate, neutron powder diffraction studies can be used to refine the crystal structure, providing accurate atomic coordinates and anisotropic displacement parameters for each atom in the unit cell. semanticscholar.org This level of detail is essential for a complete understanding of the bonding and structural relationships within the crystal.

Furthermore, because neutrons possess a magnetic moment, they can be scattered by unpaired electrons in a material. stfc.ac.ukresearchgate.netaps.org This makes neutron diffraction an indispensable tool for studying the magnetic structure of materials. researchgate.netaps.orgaps.orgcmu.eduresearchgate.net While cesium perrhenate, with rhenium in a +7 oxidation state (d⁰ configuration) and cesium as a diamagnetic ion, is not expected to exhibit magnetic ordering, neutron diffraction could be used to confirm the absence of any magnetic structure or to study magnetic properties if paramagnetic impurities were present.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Nuclear Shielding and Quadrupolar Coupling

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to investigate the local atomic environments in crystalline materials like cesium perrhenate. nih.gov By probing the magnetic properties of atomic nuclei, it provides detailed information on chemical structure, molecular motion, and internuclear distances. nih.govemory.edu In cesium perrhenate (CsReO₄), two different nuclei, ¹³³Cs and ¹⁸⁵/¹⁸⁷Re, serve as probes for characterizing the solid-state structure. Both are quadrupolar nuclei, meaning their spin quantum number (I) is greater than 1/2, which makes their NMR spectra sensitive to the local electric field gradient (EFG) at the nuclear site. pascal-man.comlibretexts.org

The interaction between the nuclear electric quadrupole moment (Q) and the EFG is known as the quadrupolar interaction, quantified by the quadrupolar coupling constant (C₋). libretexts.org This interaction, along with nuclear shielding (which gives rise to the chemical shift), provides a detailed picture of the electronic and structural environment of the probed nucleus.

¹³³Cs Solid-State NMR

The ¹³³Cs nucleus is an excellent probe for solid-state NMR studies. It has a high natural abundance (100%) and a spin of I = 7/2. pascal-man.comhuji.ac.il Crucially, it possesses a very small nuclear quadrupole moment, which generally results in smaller quadrupolar interactions and, consequently, sharper and more easily interpretable NMR signals compared to other quadrupolar nuclei. huji.ac.il The isotropic chemical shift of ¹³³Cs is sensitive to the coordination environment, including the number of coordinating atoms and the average bond distances. researchgate.net

In the context of cesium perrhenate, the ¹³³Cs nucleus is expected to reside in a site of relatively high symmetry. The large, weakly polarizing Cs⁺ cation interacts minimally with the [ReO₄]⁻ anion, which adopts a near-perfect tetrahedral geometry. researchgate.net This symmetric environment would result in a small EFG at the cesium site, leading to a small quadrupolar coupling constant and a relatively narrow central transition in the ¹³³Cs NMR spectrum. While specific experimental data for CsReO₄ is not extensively detailed in the literature, data from other solid cesium salts can provide insight into the expected range for nuclear shielding and quadrupolar coupling parameters.

Table 1. ¹³³Cs Solid-State NMR Parameters for Various Cesium Salts.
CompoundIsotropic Chemical Shift (δiso) / ppmQuadrupolar Coupling Constant (C₋) / MHzAsymmetry Parameter (η₋)
CsCl1150.0380.0
CsBr1550.0250.0
CsI2420.0300.0
CsNO₃42.70.1250.1
Cs₂SO₄44.7 (Cs1), 21.7 (Cs2)2.10 (Cs1), 1.96 (Cs2)0.62 (Cs1), 0.25 (Cs2)
Cs₂CrO₄79.4 (Cs1), 58.9 (Cs2)2.00 (Cs1), 1.83 (Cs2)0.45 (Cs1), 0.95 (Cs2)

Data sourced from studies on various cesium salts. Chemical shifts are typically referenced to a 0.1 M CsNO₃ or similar aqueous solution. huji.ac.ilresearchgate.net

¹⁸⁵Re and ¹⁸⁷Re Solid-State NMR

Rhenium has two NMR-active isotopes, ¹⁸⁵Re and ¹⁸⁷Re, both with a spin of I = 5/2. huji.ac.il In contrast to ¹³³Cs, both rhenium isotopes have exceptionally large nuclear quadrupole moments. rsc.org This property results in very strong quadrupolar interactions, even in environments with small EFGs. rsc.orgnih.gov Consequently, their solid-state NMR spectra are often extremely broad, spanning several megahertz, which makes their detection and analysis experimentally challenging, typically requiring high magnetic fields and specialized techniques. rsc.orgrsc.org

The study of perrhenate salts such as NaReO₄ and KReO₄ has provided valuable insights into the ¹⁸⁵/¹⁸⁷Re NMR parameters. rsc.orgnih.govrsc.org In these compounds, the C₋ values are very large, often in the range of hundreds of MHz. The magnitude of the C₋ has been shown to correlate with the degree of distortion of the perrhenate anion from perfect tetrahedral symmetry. rsc.orgnih.gov

Given the high symmetry of the [ReO₄]⁻ anion in cesium perrhenate, the EFG at the rhenium nucleus is expected to be smaller than in perrhenates with more polarizing cations like Na⁺. researchgate.net This would lead to a C₋ value at the lower end of the range observed for perrhenates, but still substantial due to the large quadrupole moment of rhenium. The analysis of such spectra often requires advanced simulation methods that go beyond standard second-order perturbation theory to account for high-order quadrupole-induced effects, especially at lower magnetic fields. rsc.orgnih.gov

Table 2. ¹⁸⁵/¹⁸⁷Re Solid-State NMR and NQR Parameters for Selected Perrhenate Compounds.
CompoundIsotopeQuadrupolar Coupling Constant (C₋) / MHzAsymmetry Parameter (η₋)Isotropic Chemical Shift (δiso) / ppm
NaReO₄¹⁸⁵Re300.680-902
NaReO₄¹⁸⁷Re284.540-902
NH₄ReO₄¹⁸⁵Re50.40-349
NH₄ReO₄¹⁸⁷Re47.70-349
KReO₄¹⁸⁷Re38.90.39-420

Data extracted from high-field solid-state NMR and Nuclear Quadrupole Resonance (NQR) studies. Chemical shifts are referenced to solid ReO₃. rsc.orgnih.govrsc.org

Theoretical and Computational Studies of Chemical Behavior

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding in materials like cesium perrhenate (B82622). DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.

Theoretical studies can predict the formation and structure of anionic complexes and model host-guest interactions, which are crucial for applications such as ion exchange and separation. While extensive research exists on the computational exploration of host-guest complexes for various systems, specific DFT studies predicting the anionic complex structures and host-guest interactions of cesium perrhenate are not widely available in the current body of scientific literature. cam.ac.uknanoacademic.comwikipedia.orgarxiv.org Generally, such computational investigations would involve modeling the interaction of the perrhenate anion (ReO₄⁻) with various host molecules or crystalline frameworks. These calculations can elucidate the nature of the non-covalent interactions, such as hydrogen bonding and electrostatic forces, that govern the stability and selectivity of these complexes. nanoacademic.com

The electronic band structure and density of states (DOS) are fundamental properties that determine the electrical and optical behavior of a material. The band structure describes the ranges of energy that an electron is allowed or forbidden to have, while the DOS specifies the number of states per interval of energy at each energy level that are available to be occupied by electrons.

First-principles calculations based on DFT are the standard approach for determining these properties. unimi.itaps.orglu.lv For cesium perrhenate, while it is known to be an insulator, detailed theoretical studies on its electronic band structure and DOS are not readily found in published research. However, the Materials Project has provided a calculated band structure and density of states for CsReO₄, which indicates a band gap of approximately 4.2 eV. materialsproject.org This large band gap is consistent with its insulating nature. A typical computational approach would involve using a plane-wave basis set and pseudopotentials to solve the Kohn-Sham equations and obtain the electronic band dispersion along high-symmetry directions in the Brillouin zone, as well as the total and partial DOS. arxiv.orgunimi.it

Lattice Dynamics and Phonon Density of States Calculations

Lattice dynamics calculations are used to study the collective vibrations of atoms in a crystal lattice, which are quantized as phonons. The phonon density of states (PDOS) provides information about the distribution of these vibrational modes with respect to frequency.

First-principles calculations using density-functional-perturbation theory have been employed to investigate the lattice dynamics of cesium perrhenate. researchgate.net At room temperature, cesium perrhenate possesses an orthorhombic crystal structure. The calculated phonon spectrum and partial density of states reveal the contributions of the constituent atoms to the vibrational modes. The PDOS highlights the participation of oxygen anions, cesium cations, and rhenium cations in different frequency ranges. researchgate.net Specifically, the oxygen and rhenium atoms have significant contributions to the higher frequency phonon spectrum, while both the cations and the oxygen anions are involved in the low-frequency range. researchgate.net

Calculated Phonon Density of States Contributions for Cesium Perrhenate
Frequency RangeContributing Atoms/Ions
Low-frequencyOxygen anions, Cesium cations, Rhenium cations
High-frequencyOxygen and Rhenium atoms

Thermodynamic Modeling and Energetic Stability Investigations

Thermodynamic modeling is essential for understanding the stability and phase behavior of compounds under different conditions. For cesium perrhenate, these studies are particularly relevant for high-temperature applications.

The volatility of cesium perrhenate is a critical parameter in processes such as the vitrification of nuclear waste. Thermogravimetric (TG) analysis has been used to study the volatilization behavior of cesium perrhenate. materialsproject.org Isothermal TG experiments conducted over a temperature range of 700–975 °C allow for the estimation of vapor pressures based on the rate of mass loss. materialsproject.org Studies have shown that among the alkali perrhenates (NaReO₄, KReO₄, and CsReO₄), cesium perrhenate exhibits the highest volatility. materialsproject.org The onset temperature for significant mass loss for cesium perrhenate is observed to be close to its melting point. materialsproject.org

Estimated Vaporization Onset Temperatures for Alkali Perrhenates
CompoundApproximate Mass Loss Onset Temperature (°C)
Sodium Perrhenate (NaReO₄)~900
Potassium Perrhenate (KReO₄)~840
Cesium Perrhenate (CsReO₄)~820

High-temperature mass spectrometry is a key technique for the thermochemical study of gaseous salts. researchgate.net These studies provide data on the composition of the vapor phase and the thermodynamic properties of the gaseous species, such as enthalpies of formation and atomization. For alkali metal perrhenates, mass spectrometric studies have been conducted to understand their vaporization behavior. materialsproject.org The vapor above solid cesium perrhenate consists of CsReO₄ molecules. aps.org The thermal stability of alkali metal salts, including perrhenates, generally decreases as the electronegativity of the anion-forming oxide decreases. researchgate.net

Reactivity and Transformational Pathways

Thermal Behavior and Volatilization Phenomena

Perrhenic acid, cesium salt, known as cesium perrhenate (B82622) (CsReO₄), exhibits significant volatility at elevated temperatures, a characteristic that is crucial in various industrial and scientific contexts, particularly in the vitrification of nuclear waste. iaea.orgwikipedia.org Rhenium is often used as a non-radioactive surrogate for technetium (Tc) in nuclear waste studies due to their similar chemical behaviors, making the study of CsReO₄ volatility essential for understanding and managing technetium in these processes. wikipedia.orgresearchgate.net

Thermogravimetry (TG) is a key technique for investigating the evaporation and thermal decomposition of materials like cesium perrhenate. osti.govresearchgate.netresearchgate.net Studies employing TG have provided detailed insights into the volatilization behavior of alkali perrhenates.

In comparative studies, simultaneous thermogravimetry and differential scanning calorimetry were performed on sodium, potassium, and cesium perrhenates under ramp heating conditions of 10 °C/min up to 1200 °C. osti.gov Isothermal TG experiments were also conducted over a temperature range of 700–975 °C. osti.govosti.gov The results from these analyses indicate that the volatility of single-salt alkali perrhenates increases with the atomic number of the alkali metal. osti.gov The order of volatility was determined to be CsReO₄ > KReO₄ > NaReO₄. osti.gov For cesium perrhenate, the melting point is very close to its vaporization temperature, which suggests that vaporization commences almost immediately upon melting. osti.gov

Table 1: Thermal Properties of Alkali Perrhenates

This table presents data on the mass loss onset temperatures and melting points for different alkali perrhenates as determined by thermogravimetric analysis.

Compound Mass Loss Onset Temperature (°C) Melting Point (°C)
Sodium Perrhenate (NaReO₄) 710 410
Potassium Perrhenate (KReO₄) 650 555
Cesium Perrhenate (CsReO₄) 630 610

Data sourced from thermogravimetric analysis performed under ramp heating conditions. osti.gov

In complex systems, such as the high-temperature environment of nuclear waste vitrification, cesium perrhenate demonstrates congruent volatilization, meaning the compound evaporates without decomposing into its constituent oxides first. researchgate.netacademie-sciences.fr This behavior is critical as it influences the transport and deposition of radioactive isotopes within processing facilities.

During the vitrification of simulated high-level waste, it has been observed that molten alkali perrhenates, including CsReO₄, tend to form in the cooler regions of the melt surface (the "cold cap") before they volatilize. academie-sciences.fr Analysis of condensed off-gases from such processes confirmed that alkali metals and rhenium volatilize congruently at temperatures around 700°C. researchgate.net This volatilization leads to the formation of solid aerosols, which can cause blockages in off-gas systems. iaea.org Chemical analysis of these blockage materials has shown them to consist almost exclusively of cesium, technetium (or its surrogate, rhenium), and oxygen, confirming the formation of species like cesium pertechnetate (B1241340) (CsTcO₄) and cesium perrhenate. iaea.org

Further studies on simplified glass melts enriched with cesium and rhenium revealed the formation of a distinct, demixed liquid phase rich in cesium, rhenium, molybdenum, and sodium. researchgate.net Characterization of the aerosols formed in the furnace showed them to be primarily submicronic particles, with some spherical particles composed of two nested phases: one rich in Cs-Re-O and another rich in Na-Mo-O. researchgate.net

Solution Chemistry and Stability in Aqueous Media

Cesium perrhenate is a salt derived from a strong acid (perrhenic acid) and a strong base (cesium hydroxide). vulcanchem.com Consequently, its salts are generally stable across a wide range of pH levels in aqueous solutions. vulcanchem.com In dilute aqueous media, univalent metal perrhenates like CsReO₄ are considered to be non-associated electrolytes. publish.csiro.au

The solubility of cesium perrhenate has been determined in pure water and various aqueous electrolyte solutions. publish.csiro.auchemister.ru Its solubility in water is relatively low but increases with temperature.

Table 2: Solubility of Cesium Perrhenate in Water

This table shows the solubility of CsReO₄ in pure water at two different temperatures.

Temperature (°C) Solubility (g / 100 g of solvent)
0 0.329
19 0.78

Data sourced from chemical reference materials. chemister.ru

The solubility is also influenced by the presence of other salts, a phenomenon studied to understand specific ionic interactions. The solubilities of CsReO₄ in aqueous solutions of cesium chloride (CsCl), sodium chloride (NaCl), potassium chloride (KCl), and potassium perrhenate (KReO₄) were measured at 298.10 K (approximately 25°C). publish.csiro.aupublish.csiro.au These studies help in determining the solubility activity product and understanding the behavior of the perrhenate ion in complex aqueous environments. publish.csiro.au

Table 3: Solubility of Cesium Perrhenate in Various Aqueous Solutions at 298.10 K

This table presents the measured solubilities of CsReO₄ in different salt solutions, demonstrating the common ion effect and other ionic interactions.

Added Electrolyte Concentration of Added Electrolyte (mol dm⁻³) Solubility of CsReO₄ (mol dm⁻³)
None (Pure Water) 0.0000 0.02118
Cesium Chloride (CsCl) 0.01952 0.01083
Cesium Chloride (CsCl) 0.07720 0.00424
Potassium Chloride (KCl) 0.04690 0.01865
Potassium Chloride (KCl) 0.09380 0.01730
Sodium Chloride (NaCl) 0.04850 0.01925
Sodium Chloride (NaCl) 0.09700 0.01804
Potassium Perrhenate (KReO₄) 0.01046 0.01426
Potassium Perrhenate (KReO₄) 0.01840 0.01185

Data adapted from solubility measurements. publish.csiro.au

Redox Transformations of Rhenium(VII) Species

The perrhenate anion (ReO₄⁻) in cesium perrhenate features rhenium in its highest stable oxidation state, +7. wikipedia.org Unlike the chemically similar permanganate (B83412) ion (MnO₄⁻), the perrhenate ion is not a strong oxidizing agent under normal conditions. wikipedia.org However, redox transformations of the Re(VII) species can be induced under specific chemical or electrochemical conditions.

The reduction of perrhenate is highly dependent on the experimental conditions, particularly the concentration of acid. ncbj.gov.pl

Electrochemical Reduction : In moderately concentrated sulfuric acid solutions (0.1 M – 3 M), the primary product of perrhenate electroreduction is the insoluble rhenium dioxide (ReO₂), where rhenium is in the +4 oxidation state. ncbj.gov.pl In highly concentrated sulfuric acid (e.g., 12 M), a multi-electron reduction process occurs, generating soluble Re(V) species. ncbj.gov.pl

Chemical Reduction : While generally resistant to reduction, Re(VII) can be reduced by strong reducing agents or through ligand exchange reactions. wikipedia.orgmdpi.com For instance, the reaction of perrhenate with cyanide (CN⁻) can yield the trans-[ReO₂(CN)₄]³⁻ complex. wikipedia.org Studies have also shown that Re(VII) as perrhenate can be reduced to Re(IV) when reacted with Fe(II)-bearing minerals like green rust, which are found in anoxic sediments. mdpi.com

Photocatalytic Reduction : Recent research has demonstrated the photocatalytic reduction of perrhenate in strongly acidic solutions. nih.gov Using a nitrogen-doped titanium oxide catalyst under simulated sunlight, Re(VII) is converted to Re(VI). This Re(VI) species is unstable and subsequently undergoes disproportionation to form Re(IV) and Re(VII). nih.gov

It is noteworthy that the redox chemistry of rhenium differs significantly from that of technetium. mdpi.com Perrhenate is much more resistant to chemical and biological reduction than pertechnetate, a difference attributed to their respective reduction potentials. This indicates that while rhenium is a good structural and chemical analog for technetium in many cases, it is not a suitable proxy for processes that involve redox transformations. mdpi.com

Advanced Applications in Chemical Sciences and Engineering

Catalysis Research and Development

Cesium perrhenate (B82622) serves as a precursor and component in various catalytic systems, contributing to both heterogeneous and homogeneous catalysis. Its stability and the catalytic activity of the perrhenate anion are key to its utility in this field.

In heterogeneous catalysis, cesium is recognized as an effective promoter for rhenium-based catalysts. researchgate.net For instance, in ammonia (B1221849) synthesis, alumina-supported rhenium catalysts show significantly higher activity when promoted with cesium. researchgate.net While traditionally prepared using separate aqueous solutions of ammonium (B1175870) perrhenate and a cesium salt like cesium nitrate (B79036), using a single precursor like cesium perrhenate could offer a more uniform distribution of the promoter and simplify catalyst preparation by eliminating unnecessary ions such as nitrates and ammonium. researchgate.net

The addition of cesium to rhenium catalysts can, however, have complex effects. While it can increase catalytic activity, it may also lead to a decrease in the active metal surface area. researchgate.net In some systems, the formation of cesium perrhenate has been identified as a potential drawback. researchgate.net Nonetheless, cesium's role as an electronic promoter is crucial, modifying the catalyst's surface properties to enhance reaction rates. researchgate.net Rhenium-based heterogeneous catalysts are valued for their exceptional plasticity, mechanical resistance, and resistance to wear and corrosion. researchgate.net

Below is a table summarizing the effects of cesium promotion on alumina-supported rhenium catalysts for ammonia synthesis.

Catalyst SystemPrecursorsEffect of CesiumKey Findings
Cs-Re/Al₂O₃Ammonium perrhenate and Cesium nitrateSignificantly higher activityCesium acts as an efficient promoter, though it may decrease the rhenium surface area. researchgate.net
Cs-Re/Al₂O₃Cesium perrhenate (proposed)Potentially more uniform migration and easier preparationEliminates unnecessary nitrate and ammonium ions from the preparation process. researchgate.net

Perrhenate salts, including cesium perrhenate, are active in homogeneous catalysis, particularly for the deoxydehydration (DODH) of glycols to form olefins. researchgate.netnih.gov These reactions are of interest for converting biomass-derived polyols into valuable chemicals. nsf.gov The catalytic cycle generally involves the formation of a Re-O,O-glycolate intermediate, which then undergoes retrocyclization to produce the olefin. nsf.gov The efficiency and selectivity of these reactions can be influenced by the cation (like cesium), the reductant used, and the solvent. researchgate.net

While specific methods detailing the use of cesium perrhenate for the synthesis of Methyltrioxorhenium (MTO, CH₃ReO₃) are not prevalent, MTO is a versatile catalyst synthesized from rhenium precursors. tum.de The synthesis often involves the methylation of a rhenium(VII) oxide derivative. google.com Given that cesium perrhenate is a stable salt of perrhenic acid, it could potentially serve as a starting material in such syntheses, although other precursors are more commonly cited.

Similarly, Dirhenium decacarbonyl (Re₂(CO)₁₀) is a fundamental starting material for many rhenium carbonyl complexes. wikipedia.org It is typically prepared through the reductive carbonylation of rhenium oxides or salts. wikipedia.org Cesium perrhenate could be a viable precursor for this process, providing the rhenium source for the synthesis of this important organometallic compound.

Perrhenate-catalyzed deoxydehydration (DODH) is a significant reaction for converting vicinal diols to alkenes. nih.gov Oxo-rhenium compounds, such as perrhenate salts, demonstrate notable activity in these reactions when paired with a reductant like triphenylphosphine (B44618) (PPh₃). researchgate.netnih.gov

Mechanistic PathwayDescriptionThermodynamic Feasibility
Pathway A Condensation of oxo-Re(VII) with diol, followed by reduction to Re(V). nih.govLower overall activation barrier; more feasible. nih.gov
Pathway B Reduction of oxo-Re(VII) to oxo-Re(V), followed by condensation. nih.govHigher activation barrier compared to Pathway A. nih.gov

Nuclear Materials Science and Waste Management

In the field of nuclear science, cesium perrhenate is relevant due to the presence of cesium as a major fission product in spent nuclear fuel and the use of rhenium as a surrogate for the radioactive element technetium.

The safe, long-term disposal of high-level nuclear waste requires the immobilization of hazardous radionuclides into durable solid waste forms. mit.edu Cesium-137 is a significant heat- and radiation-emitting fission product, making its stable immobilization crucial. nih.gov Rhenium is often used as a non-radioactive surrogate for Technetium-99 (B83966) (⁹⁹Tc), another problematic fission product, due to their similar chemical properties, particularly the formation of perrhenate (ReO₄⁻) and pertechnetate (B1241340) (TcO₄⁻) anions. researchgate.net

Therefore, studying the behavior of cesium perrhenate in potential immobilization matrices provides insights into how radioactive cesium and technetium might behave in a waste form. Various materials are investigated for this purpose, including borosilicate glasses, ceramics, and cementitious materials. researchgate.netnih.gov

Borosilicate Glass: This is the most common matrix for immobilizing high-level waste. researchgate.net Studies on rhenium in these glasses show it exists in the perrhenate form. researchgate.net However, the volatility of cesium and rhenium (as a technetium surrogate) at the high temperatures used for vitrification can be a challenge. researchgate.net The presence of cesium can influence the volatilization of technetium. researchgate.net

Ceramic Matrices: Crystalline ceramics, such as hollandite-type structures, are also considered for immobilizing cesium. lanl.gov Research on hollandite compositions containing cesium shows that compositional control can improve the material's radiation tolerance. lanl.gov Studies on these ceramics often use non-radioactive cesium and other surrogates to evaluate the structural stability and leaching resistance of the final waste form. lanl.govfrontiersin.org

Cementitious Materials: For low- and intermediate-level waste, cement-based materials are widely used. Additives and alternative cement formulations, like alkali-activated materials (geopolymers), are being explored to improve the immobilization of cesium. nih.govmdpi.com These materials can physically encapsulate and chemically bind cesium, reducing its potential for leaching into the environment. nih.gov

The table below summarizes various matrices used for the immobilization of cesium, with rhenium often serving as a surrogate for technetium.

Immobilization MatrixDescriptionKey Research Findings
Borosilicate Glass Standard vitrification matrix for high-level waste.Rhenium exists as perrhenate (ReO₄⁻), acting as a good surrogate for pertechnetate. Volatility of Cs and Re/Tc at high temperatures is a concern. researchgate.net
Hollandite Ceramics Crystalline ceramic waste form.Compositional control of cesium content can enhance radiation tolerance. Leaching of cesium is a key performance indicator. lanl.gov
Alkali-Activated Materials Geopolymers and other advanced cementitious systems.Show potential for improved Cs immobilization through ion exchange and physical encapsulation. nih.gov
Bentonite Clay Alumino-silicate material.Can be sintered to form a dense waste form for cesium and strontium, showing good thermal stability. iaea.org

Sorption and Separation Technologies for Cesium from Complex Waste Streams

The management of complex waste streams, particularly those from nuclear fuel reprocessing, requires sophisticated technologies to selectively remove hazardous radionuclides. Cesium-137 is a major fission product of concern, while technetium-99, which exists as the pertechnetate anion (TcO₄⁻), is also highly problematic due to its long half-life and mobility in the environment. In this context, the focus of separation technologies is not on the use of cesium perrhenate as a separation agent, but rather on the prevention of its formation and the removal of its constituent ions—the cesium cation (Cs⁺) and the perrhenate anion (ReO₄⁻), the latter being a non-radioactive surrogate for pertechnetate.

The goal of sorption and separation technologies is to capture cesium ions and pertechnetate/perrhenate anions from aqueous solutions. Various methods, including ion exchange, precipitation, and solvent extraction, have been developed for this purpose. For instance, ion exchange chromatography has been shown to be effective for the selective separation and preconcentration of the perrhenate anion from ionic solutions. nih.gov Specific ion exchange resins and inorganic zeolites are employed to target cesium cations. osti.gov The development of materials with high selectivity is crucial. For example, a novel zinc cyclen resorcinarene (B1253557) cavitand (ZCR) column has demonstrated high selectivity in retaining perrhenate, which is promising for pertechnetate separation. nih.gov Similarly, metal-organic frameworks (MOFs) like NU-1000 have been evaluated for their ability to capture perrhenate with high capacity and rapid kinetics. acs.org

These separation strategies are critical for preventing the downstream challenges posed by the presence of cesium and pertechnetate/perrhenate in waste feeds destined for immobilization, such as in vitrification processes where they can combine to form volatile species.

Behavior and Volatilization in Vitrification Processes

Vitrification is a widely used method to immobilize high-level nuclear waste (HLW) into a stable borosilicate glass matrix. However, the high temperatures (around 1100°C) involved in the process can lead to the volatilization of certain radionuclides, which complicates the off-gas treatment system. researchgate.net One of the primary challenges is the congruent volatilization of cesium and technetium as cesium pertechnetate (CsTcO₄). researchgate.net

Due to the similar chemical properties and volatilization behavior of perrhenate (ReO₄⁻) and pertechnetate (TcO₄⁻), rhenium is frequently used as a non-radioactive surrogate for technetium in vitrification studies. nih.govresearchgate.net Research has confirmed that cesium and rhenium combine in the melt to form cesium perrhenate (CsReO₄), a highly volatile species. nih.govmdpi.com The formation of this compound is a major contributor to the loss of cesium from the glass melt. researchgate.net

Studies have shown that the volatilization mechanism can involve the formation of a separate molten salt phase, rich in cesium, rhenium, molybdenum, and sodium, within the glass melt. nih.govresearchgate.net This phase can then volatilize at temperatures around 700°C. nih.govresearchgate.net The volatilized CsReO₄ forms submicronic solid aerosol particles in the furnace off-gas system, which can lead to blockages and require specialized filtration. nih.govmdpi.com Understanding the volatilization behavior of cesium perrhenate is therefore essential for developing strategies to increase the retention of technetium and cesium in the final glass product and to manage the operational challenges in vitrification plants. mdpi.com

Table 1: Volatilization Behavior of Alkali Perrhenates This table presents data from thermogravimetric analysis (TGA) used to study the volatilization of different alkali perrhenates, highlighting the conditions under which these compounds become volatile.

CompoundAnalysis ConditionTemperature Range (°C)Key Finding
Sodium Perrhenate (NaReO₄)Ramp heating (10 °C/min)up to 1200Exhibits significant mass loss at elevated temperatures.
Potassium Perrhenate (KReO₄)Ramp heating (10 °C/min)up to 1200Shows distinct volatilization characteristics.
Cesium Perrhenate (CsReO₄)Isothermal heating700–975Volatilizes congruently with other alkalis at around 700°C. nih.govresearchgate.net
Binary Mixed Salts (e.g., NaReO₄-KReO₄)Ramp heating (10 °C/min)up to 1200Measured mass loss deviates from calculated curves, suggesting interaction and formation of double perrhenates.

Emerging Materials Science Applications

Precursor Synthesis for Other Rhenium Compounds

Cesium perrhenate serves as a valuable precursor in the synthesis of other rhenium-containing compounds, particularly heterogeneous catalysts. Rhenium catalysts are used in various industrial processes, including ammonia synthesis and biomass conversion. researchgate.netrsc.org The addition of promoters, such as cesium, can significantly enhance catalyst activity. researchgate.net

Traditionally, cesium-promoted rhenium catalysts are prepared using separate aqueous solutions of a rhenium source (like ammonium perrhenate) and a cesium source (like cesium nitrate). researchgate.net However, research has highlighted the advantages of using a single aqueous solution of cesium perrhenate. This approach can lead to a more uniform migration of the solution in the catalyst support (e.g., alumina), simplify the preparation process, and eliminate unnecessary components like nitrate and ammonium ions that would otherwise need to be removed. researchgate.net

The production of high-purity cesium perrhenate for such applications can be achieved through methods like ion-exchange, followed by crystallization. researchgate.netmdpi.com The use of cesium perrhenate as a direct precursor ensures a precise stoichiometry of cesium and rhenium, which is critical for tailoring the active sites and performance of the final catalyst. researchgate.net

Table 2: Synthesis Methods for Perrhenate Compounds This table outlines various methods used for the synthesis of metal perrhenates, including cesium perrhenate, intended for applications such as catalyst preparation.

MethodCations InvolvedEluting AgentApplication of ProductReference
Ion-ExchangeNi(II), Co(II), Cs , Rb, Cu(II), Cr(III), AlAqueous Perrhenic AcidCatalyst Preparation mdpi.com
CrystallizationCs N/A (from concentrated solution)Catalyst Preparation researchgate.net
PrecipitationCo(NH₃)₆³⁺Perrhenic AcidOrganic Catalysis mdpi.com

Exploration in Electronic and Optical Materials

While many cesium-containing compounds, such as cesium lead halide perovskites, are subjects of intense research for their excellent optoelectronic properties, the exploration of cesium perrhenate for similar applications is not widely documented in publicly available scientific literature. njit.edu The primary focus of research on CsReO₄ has been on its fundamental properties and its behavior in high-temperature environments related to nuclear waste processing.

The crystal structure of the room-temperature modification of cesium perrhenate (β-CsReO₄) has been determined using single-crystal X-ray diffraction. It has an orthorhombic structure (space group Pnma) composed of isolated ReO₄ tetrahedra linked by cesium ions. iaea.org While such structural characterization is fundamental to understanding a material's potential electronic and optical properties, there is limited research extending this to practical applications in electronics or optics. Some commercial suppliers may list "Optical Grade" cesium perrhenate, but the specific applications for this grade are not detailed in research findings. americanelements.com Therefore, its role in electronic and optical materials remains a field with potential for future exploration rather than one with established applications.

Future Research Directions and Scientific Outlook

Advancements in Controlled Synthesis and Nanomaterial Engineering

Future research will likely focus on refining the synthesis of cesium perrhenate (B82622) to achieve greater control over its physical and chemical properties. While traditional synthesis involves the neutralization of perrhenic acid with cesium carbonate, newer methods like ion-exchange are being explored to produce high-purity perrhenates researchgate.netmdpi.com. The development of methods for producing nanocrystalline and anhydrous cesium perrhenate is a significant step forward mdpi.com.

A major area of future exploration is in nanomaterial engineering. High-purity, submicron, and nanopowder forms of cesium perrhenate are becoming available, opening up avenues for new applications americanelements.com. Research into the phase engineering of nanocrystals, similar to what has been achieved with cesium manganese bromides, could allow for the creation of cesium perrhenate nanomaterials with tunable electronic and optical properties nih.gov. By carefully controlling synthesis conditions, it may be possible to produce nanoparticles with specific surface characteristics designed to enhance catalytic activity or facilitate incorporation into composite materials nih.gov.

Synthesis MethodDescriptionPurity/FormReference
Neutralization Reaction of perrhenic acid with cesium carbonate.Standard Purity researchgate.net
Ion-Exchange Sorption of cesium cations followed by elution with perrhenic acid.High Purity mdpi.com
Nanoparticle Synthesis Methods to produce high-purity, submicron, and nanopowder forms.Nanomaterials americanelements.com

Deeper Understanding of High-Pressure and Extreme-Temperature Behavior

The behavior of cesium perrhenate under extreme conditions is a critical area for future investigation. At room temperature, it has an orthorhombic crystal structure, which is a distortion of its tetragonal high-temperature phase researchgate.netiaea.org. Understanding the transitions between these phases is crucial for its application in high-temperature environments.

High-pressure studies have revealed pressure-induced phase transitions in related alkali perrhenates hanford.govacs.org. Further systematic investigation into cesium perrhenate's structural evolution under pressures up to and beyond 25 GPa will provide fundamental insights into its crystallography and bonding hanford.govacs.org. Such research is analogous to studies on other cesium compounds like cesium chloride and cesium bromide, which have predicted novel thermodynamically favored high-pressure phases nih.gov.

At extreme temperatures, the volatility of cesium perrhenate is a key property, particularly relevant to the vitrification of nuclear waste . Thermogravimetric analysis has shown that the order of volatility for alkali perrhenates is CsReO₄ > KReO₄ > NaReO₄ osti.gov. Future work will aim to precisely model this behavior, especially within complex salt mixtures found in nuclear waste feeds, as volatility can be dependent on the chemical environment .

PropertyObservationSignificanceReference
Crystal Structure Orthorhombic (room temp.), transitions to tetragonal (high temp.)Affects material properties at different temperatures. researchgate.netiaea.org
High-Pressure Behavior Undergoes pressure-induced phase transitions.Fundamental crystallography; potential for novel materials. hanford.govacs.org
High-Temperature Behavior High volatility, vaporization begins near its melting point.Critical for nuclear waste processing and high-temp applications.

Elucidation of Complex Reaction Mechanisms in Catalytic Cycles

Rhenium compounds are valuable in modern technology, serving as catalysts and components in high-performance alloys researchgate.net. Cesium is often used as a promoter for supported rhenium catalysts, for instance, in ammonia (B1221849) synthesis researchgate.net. However, the formation of cesium perrhenate during catalyst preparation has been identified as a potential drawback researchgate.net.

Future research will focus on elucidating the precise role of cesium perrhenate in these catalytic cycles. Understanding the mechanism by which it forms and how it interacts with the active rhenium species is essential for optimizing catalyst performance and longevity. While cesium salts like cesium carbonate are known to be effective in various organic synthesis reactions, the specific catalytic activity of cesium perrhenate itself is an area ripe for exploration researchgate.netrsc.orgresearchgate.net. Investigating its potential as a precursor for synthesizing other organic reaction catalysts, similar to how copper and aluminum perrhenates are used, could reveal new synthetic pathways mdpi.comnih.gov.

Development of Novel Nuclear Waste Forms with Enhanced Stability

A significant driver for cesium perrhenate research is its use as a non-radioactive surrogate for cesium pertechnetate (B1241340) (CsTcO₄) . The radioisotope technetium-99 (B83966) is a major concern in nuclear waste management due to its long half-life and high environmental mobility acs.org. During the vitrification of nuclear waste, the presence of cesium can increase the volatility of technetium, likely through the formation of CsTcO₄, complicating the immobilization process hanford.govacs.org.

Future research will concentrate on developing advanced nuclear waste forms with enhanced stability for sequestering cesium and technetium. Studies on multiphase ceramic waste forms are particularly promising researchgate.net. For example, research has shown that rhenium can be partitioned into a perrhenate-bearing sodalite phase within a ceramic matrix, which has significantly lower solubility than other perrhenate salts researchgate.net. The development of these highly durable, crystalline ceramic materials is a key strategy for the safe, long-term storage of nuclear waste mdpi.comresearchgate.net. The goal is to create waste forms that can effectively immobilize these volatile radionuclides, preventing their release into the environment researchgate.netiaea.org.

Exploration of New Functional Materials Based on Cesium Perrhenate Architectures

The unique crystal structure and properties of cesium perrhenate make it a candidate for the development of new functional materials. The structure consists of isolated ReO₄ tetrahedra linked by cesium ions researchgate.netiaea.org. This architecture could be modified to create novel materials with tailored properties.

Inspired by work on other cesium-based compounds, such as cesium iodates, researchers can explore introducing different ions or functional units into the cesium perrhenate lattice researchgate.net. This approach has been used to create new derivatives with significant nonlinear optical properties researchgate.net. By strategically modifying the cesium perrhenate structure, it may be possible to design materials with unique electronic, optical, or magnetic functionalities. Furthermore, the thermal decomposition of perrhenate salts to form porous rhenium metal suggests another avenue for materials synthesis, where cesium perrhenate could serve as a precursor for creating high-surface-area metallic structures for catalytic or electronic applications acs.org.

Q & A

Q. What is the standard method for synthesizing high-purity cesium perrhenate (CsReO₄)?

Cesium perrhenate is synthesized by neutralizing perrhenic acid (HReO₄) with cesium carbonate (Cs₂CO₃) in aqueous solution. Equimolar amounts of Re₂O₇ and Cs₂CO₃ are dissolved in water, mixed, and allowed to precipitate. The product is purified via repeated recrystallization from water. Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a saturated aqueous solution at ambient conditions .

Q. Key Steps for Reproducibility :

  • Use stoichiometric ratios to avoid residual acidity or alkalinity.
  • Monitor pH during neutralization to ensure complete reaction (target pH ~7).
  • Slow evaporation (1–2 weeks) minimizes defects in crystal growth.

Q. How is the purity and composition of CsReO₄ verified experimentally?

Purity is assessed through:

  • Elemental Analysis : Confirm Cs:Re:O ratios via inductively coupled plasma mass spectrometry (ICP-MS) or energy-dispersive X-ray spectroscopy (EDS).
  • X-ray Diffraction (XRD) : Compare observed lattice parameters (e.g., β-CsReO₄: orthorhombic, space group Pnma) with literature values .
  • Vibrational Spectroscopy : FT-IR peaks at ~900–950 cm⁻¹ (Re–O stretching) and ~3400 cm⁻¹ (O–H from residual moisture) indicate structural integrity .

Q. What safety protocols are critical when handling CsReO₄ in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles (cesium salts are hygroscopic and reactive with skin moisture) .
  • Waste Disposal : Neutralize acidic residues before disposal. Cesium compounds require segregated storage due to environmental toxicity .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How do phase transitions in CsReO₄ affect its structural properties, and what techniques are used to monitor them?

CsReO₄ undergoes a reversible β-to-α phase transition at ~230°C, shifting from orthorhombic (Pnma) to tetragonal (P4/nmm) symmetry. Key methodologies:

  • High-Temperature XRD : Track lattice parameter changes (e.g., α-phase shows elongated c-axis) .
  • Differential Scanning Calorimetry (DSC) : Identify transition enthalpy (~5–10 J/g, endothermic on heating).
  • Raman Spectroscopy : Detect shifts in ReO₄⁻ tetrahedral symmetry (e.g., loss of degenerate modes in α-phase) .

Q. Implications for Applications :

  • Phase stability impacts catalytic activity in high-temperature reactions (e.g., dehydrogenation).

Q. How can discrepancies in reported thermal stability data for CsReO₄ be resolved?

Conflicting data (e.g., decomposition temperatures ranging from 400–600°C) arise from:

  • Moisture Content : Hygroscopic samples degrade faster; pre-dry at 100°C under vacuum.
  • Atmosphere Effects : Decomposition in inert vs. oxidative environments (ReO₃ sublimates in N₂).
  • Analytical Sensitivity : Use thermogravimetric analysis (TGA) coupled with mass spectrometry to identify gaseous byproducts (e.g., O₂, Re₂O₇) .

Q. Resolution Strategy :

  • Standardize testing conditions (heating rate, gas flow).
  • Cross-validate with multiple techniques (TGA, DSC, XRD).

Q. What role does CsReO₄ play in catalytic deoxydehydration (DODH) reactions, and how is its efficiency optimized?

CsReO₄ acts as a precursor for ReO₄⁻, which catalyzes DODH of diols to alkenes. Optimization parameters:

  • Solvent System : Use polar aprotic solvents (e.g., DMF) to stabilize Re(VII) intermediates .
  • Reductant Choice : Pair with H₂ or alcohols (e.g., 2-propanol) for in situ regeneration of active Re species.
  • Temperature Control : Maintain 80–120°C to balance reaction rate and catalyst stability.

Q. Performance Metrics :

  • Turnover numbers (TON) >100 achieved with 0.5 mol% catalyst loading .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.